molecular formula C13H17N5O2 B162851 Cipamfylline CAS No. 132210-43-6

Cipamfylline

カタログ番号 B162851
CAS番号: 132210-43-6
分子量: 275.31 g/mol
InChIキー: KSPYMJJKQMWWNB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cipamfylline is a xanthine, a theophylline analogue, and is a potent and selective inhibitor of phosphodiesterase type 4 (PDE-4). It was tested in patients with a diagnosis of atopic dermatitis and in two human models of acute and chronic irritant contact dermatitis .


Molecular Structure Analysis

Cipamfylline has a molecular formula of C13H17N5O2. Its monoisotopic mass is 275.138214 Da . The structure of Cipamfylline optimizes interactions to the strongest acceptor sites .


Chemical Reactions Analysis

Cipamfylline is a PDE4 inhibitor that has been shown to cause a cellular redistribution of PDE4A4 into accretion foci, through an association with the ubiquitin scaffolding protein p62 .

科学的研究の応用

Atopic Dermatitis and Contact Dermatitis Treatment

Cipamfylline, a phosphodiesterase-4 (PDE-4) inhibitor, has been studied for its therapeutic potential in treating skin conditions like atopic dermatitis and irritant contact dermatitis (ICD). For instance, a study by Griffiths et al. (2002) demonstrated cipamfylline's role as a selective inhibitor of PDE-4 in treating atopic dermatitis, highlighting its ability to normalize abnormally high cyclic AMP–phosphodiesterase (PDE) activity in leukocytes from atopic patients (Griffiths et al., 2002). Similarly, Kucháreková et al. (2003) investigated cipamfylline in human models of irritant contact dermatitis, comparing its efficacy with a strong corticosteroid and placebo (Kucháreková et al., 2003).

In Silico Cardiac Cell Model for Drug Assessment

In the context of cardiac safety, cipamfylline has been considered in studies related to the Comprehensive in vitro Proarrhythmia Assay (CiPA). Dutta et al. (2016) focused on optimizing an in silico model of the human ventricular cell for assessing drug-induced proarrhythmia risks, which is relevant in the context of cipamfylline's cardiac effects (Dutta et al., 2016).

Crystal Structure Evaluation in Drug Development

Wood et al. (2013) demonstrated the importance of evaluating the crystal structure of compounds like cipamfylline for assessing their solid-state properties. This study highlights the relevance of understanding the crystalline forms of drugs, including cipamfylline, in the pharmaceutical industry (Wood et al., 2013).

将来の方向性

Cipamfylline has at least three polymorphs, two of which exhibit needle-like habits. This can cause problems in pharmaceutical development as tableting, filtering, and flow properties are not optimal . Therefore, future research could focus on controlling the crystal morphology of Cipamfylline to improve these properties .

特性

IUPAC Name

8-amino-1,3-bis(cyclopropylmethyl)-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2/c14-12-15-9-10(16-12)17(5-7-1-2-7)13(20)18(11(9)19)6-8-3-4-8/h7-8H,1-6H2,(H3,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSPYMJJKQMWWNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C3=C(C(=O)N(C2=O)CC4CC4)NC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50157437
Record name Cipamfylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50157437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cipamfylline

CAS RN

132210-43-6
Record name Cipamfylline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132210-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cipamfylline [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132210436
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cipamfylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50157437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Purine-2,6-dione, 8-amino-1,3-bis(cyclopropylmethyl)-3,9-dihydro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CIPAMFYLLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AFP56R140L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cipamfylline
Reactant of Route 2
Reactant of Route 2
Cipamfylline
Reactant of Route 3
Cipamfylline
Reactant of Route 4
Reactant of Route 4
Cipamfylline
Reactant of Route 5
Cipamfylline
Reactant of Route 6
Cipamfylline

Citations

For This Compound
129
Citations
CEM Griffiths, EJM Van Leent, M Gilbert… - British Journal of …, 2002 - academic.oup.com
… Results Both cipamfylline and hydrocortisone 17‐butyrate reduced the Total Severity Score … cipamfylline was significantly greater than that with vehicle (difference vehicle–cipamfylline 1·…
Number of citations: 65 academic.oup.com
M Kucharekova, M Hornix, T Ashikaga, S T'kint… - Archives of …, 2003 - Springer
… selective PDE-4 inhibitor (cipamfylline) in human models using … We compared the effect of cipamfylline ointment with a … could not confirm the efficacy of cipamfylline. Clinical studies are …
Number of citations: 19 link.springer.com
PA Wood, TSG Olsson, JC Cole, SJ Cottrell… - …, 2013 - pubs.rsc.org
… † Note that for the purposes of interaction map generation we added hydrogen atoms to the cipamfylline molecules in calculated positions at standard neutron X–H distances (using …
Number of citations: 116 pubs.rsc.org
CEM Griffiths - Inpharma, 2002 - Springer
… containing cipamfylline 1.5 mg/ g on one arm and vehicle on the other (n = 54), or cipamfylline … Compared with vehicle, cipamfylline induced a significantly greater reduction in TSS. …
Number of citations: 0 link.springer.com
Springer-Verlag - Journal of Cutaneous Medicine and Surgery …, 2003 - Springer
… to 14 days’ topical treatment with cipamfylline (0.15%) cream … cipamfylline and hydrocortisone 17-butyrate reduced the Total Severity Score significantly. The reduction with cipamfylline …
Number of citations: 0 link.springer.com
W Baumer, J Hoppmann, C Rundfeldt… - … & Allergy-Drug …, 2007 - ingentaconnect.com
… cipamfylline cream or its corresponding vehicle formulation and 49 patients received cipamfylline … Cipamfylline cream contained 1.5 mg/g cipamfylline and the steroid cream contained …
Number of citations: 181 www.ingentaconnect.com
C SpA - jaad.org
… potential usefulness of difamilast (OPA-15406 or MM36) in the treatment of AD, we compared pharmacological activity of difamilast to other PDE4 inhibitors (atizoram and cipamfylline, …
Number of citations: 2 www.jaad.org
CE Griffiths, EJ Van Leent, M Gilbert, J Traulsen - Br J Dermatol, 2002
Number of citations: 7
L Jensen, DE Griswold, H Aaes, T Skak-Nielsen… - Mediators of Inflammation, 1999
Number of citations: 3
P Ong, T Ohtake, C Brandt - Springer
Number of citations: 0

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。